Benzyl tert-butyl ethane-1,2-diyldicarbamate Benzyl tert-butyl ethane-1,2-diyldicarbamate
Brand Name: Vulcanchem
CAS No.: 77153-05-0
VCID: VC3700042
InChI: InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19)
SMILES: CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

Benzyl tert-butyl ethane-1,2-diyldicarbamate

CAS No.: 77153-05-0

Cat. No.: VC3700042

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

Benzyl tert-butyl ethane-1,2-diyldicarbamate - 77153-05-0

Specification

CAS No. 77153-05-0
Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Standard InChI InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19)
Standard InChI Key KSRSLPBOKBJBBE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1

Introduction

Benzyl tert-butyl ethane-1,2-diyldicarbamate is a complex organic compound with a molecular formula of C15H22N2O4 and a molecular weight of 294.35 g/mol. It is characterized by its unique structural features, which include a benzyl group, a tert-butyl group, and an ethane backbone with two carbamate functionalities. This compound is of interest in various fields, including organic synthesis and potentially in biological applications due to its carbamate groups, which can interact with biological systems.

Synthesis Methods

The synthesis of benzyl tert-butyl ethane-1,2-diyldicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl ethane-1,2-diyldicarbamate in the presence of a base. The reaction conditions are usually optimized to prevent hydrolysis and ensure high yields.

Biological and Medicinal Applications

While specific biological activities of benzyl tert-butyl ethane-1,2-diyldicarbamate are not extensively documented, compounds with similar structures have shown potential in various biological applications. Carbamate groups can act as inhibitors or probes for enzymes, and their presence in this compound suggests potential for similar interactions.

Comparison with Similar Compounds

Compound NameStructureKey Biological Activity
Benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamateCyclohexane StructureAnti-inflammatory and anticancer activities
Di-tert-butyl ethane-1,2-diyldicarbamateEthane Structure with Two tert-Butyl GroupsUsed as a protecting group in organic synthesis

Industrial Applications

In industrial settings, compounds like benzyl tert-butyl ethane-1,2-diyldicarbamate can be used as intermediates in the synthesis of more complex molecules. Their unique structures allow for the development of novel materials with specific chemical and physical properties.

Research Findings and Future Directions

Research on benzyl tert-butyl ethane-1,2-diyldicarbamate is limited, but its structural features suggest potential applications in organic synthesis and possibly in biological sciences. Further studies are needed to explore its reactivity, stability, and potential biological activities.

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